

2-Butyl-2-adamantanol CAS number and molecular weight

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Compound of Interest

Compound Name: *2-Butyl-2-adamantanol*

Cat. No.: *B076514*

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An In-depth Technical Guide to 2-Butyl-2-adamantanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Butyl-2-adamantanol**, a tertiary alcohol derivative of adamantane. While specific research on this particular molecule is limited, this document extrapolates from the well-established chemistry and pharmacology of the adamantane scaffold to offer valuable insights for researchers in medicinal chemistry and drug development. The unique physicochemical properties of the adamantane cage, such as its rigidity and lipophilicity, make its derivatives, including **2-Butyl-2-adamantanol**, attractive candidates for therapeutic applications.

Core Compound Data

The fundamental chemical identifiers and properties of **2-Butyl-2-adamantanol** are summarized below, providing a foundational reference for experimental design and data interpretation.

Property	Value
CAS Number	14451-86-6
Molecular Formula	C ₁₄ H ₂₄ O
Molecular Weight	208.34 g/mol

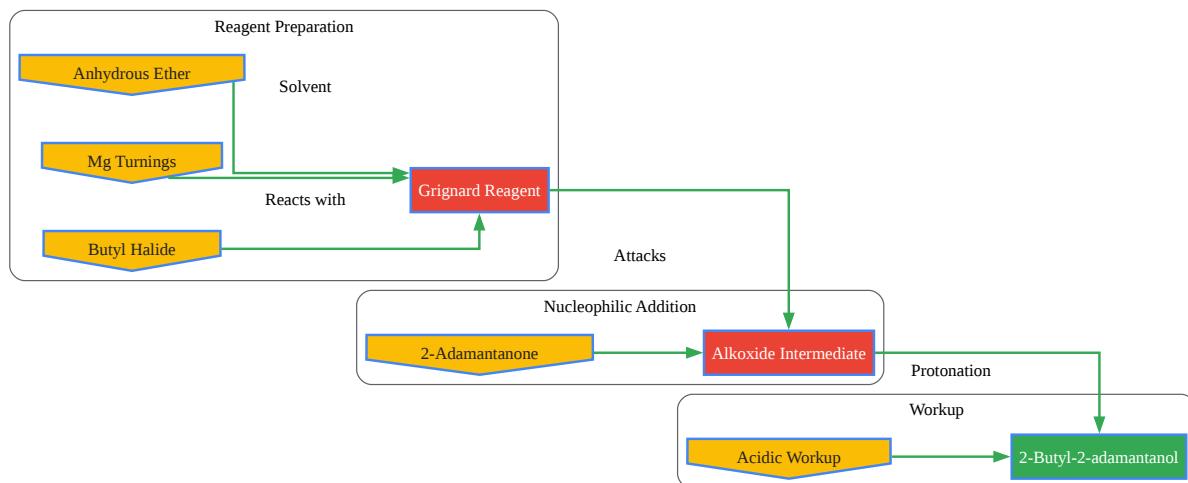
Synthesis and Experimental Protocols

The synthesis of **2-Butyl-2-adamantanol** is most effectively achieved through the nucleophilic addition of a butyl group to the carbonyl of 2-adamantanone. The primary methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents or organolithium reagents. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Grignard Reaction Protocol

The Grignard reaction provides a robust method for the synthesis of 2-alkyl-2-adamantanols. [1] The reaction proceeds via the nucleophilic attack of a butylmagnesium halide on the electrophilic carbonyl carbon of 2-adamantanone, followed by an acidic workup to yield the tertiary alcohol.[1][2]

Experimental Workflow: Grignard Synthesis



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Caption: Workflow for the Grignard synthesis of **2-Butyl-2-adamantananol**.

Detailed Methodology:

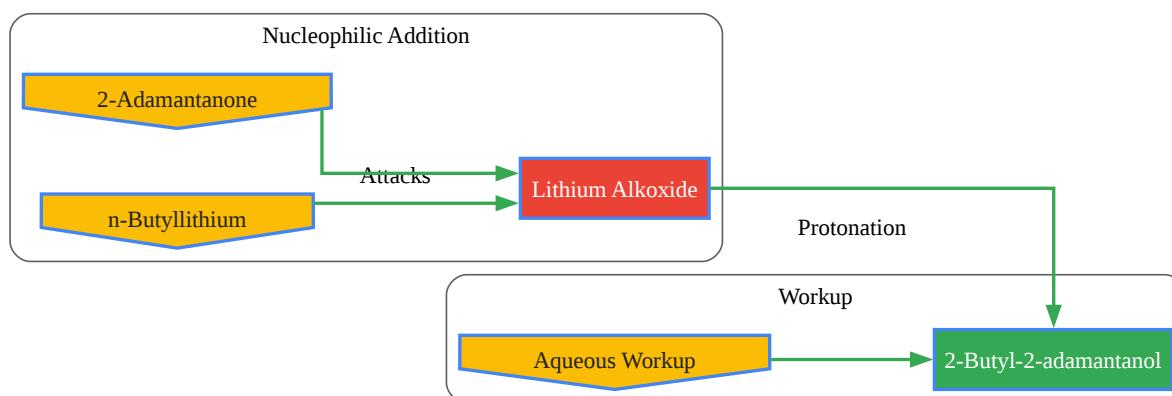
- Preparation of Butylmagnesium Halide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of butyl bromide or butyl chloride in the anhydrous ether is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux until the magnesium is consumed.

- Reaction with 2-Adamantanone: The solution of the prepared Grignard reagent is cooled in an ice bath. A solution of 2-adamantanone in anhydrous ether is then added dropwise with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the magnesium alkoxide intermediate to form the final tertiary alcohol.
- Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Organolithium Reaction Protocol

Organolithium reagents, such as n-butyllithium, are generally more reactive than Grignard reagents and can also be used for the synthesis of **2-Butyl-2-adamantanol**. The reaction mechanism is similar, involving the nucleophilic addition of the butyl anion to the carbonyl of 2-adamantanone.

Experimental Workflow: Organolithium Synthesis



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Caption: Workflow for the organolithium synthesis of **2-Butyl-2-adamantanol**.

Detailed Methodology:

- Reaction Setup: A solution of 2-adamantanone in an anhydrous ether solvent (such as diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (nitrogen or argon) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
- Addition of n-Butyllithium: A commercially available solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2-adamantanone. The reaction is highly exothermic and the temperature should be carefully controlled.
- Quenching and Workup: After the addition is complete, the reaction is stirred at low temperature for a period before being quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
- Purification: The mixture is allowed to warm to room temperature, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through standard techniques like chromatography or recrystallization.

Potential Biological and Pharmacological Significance

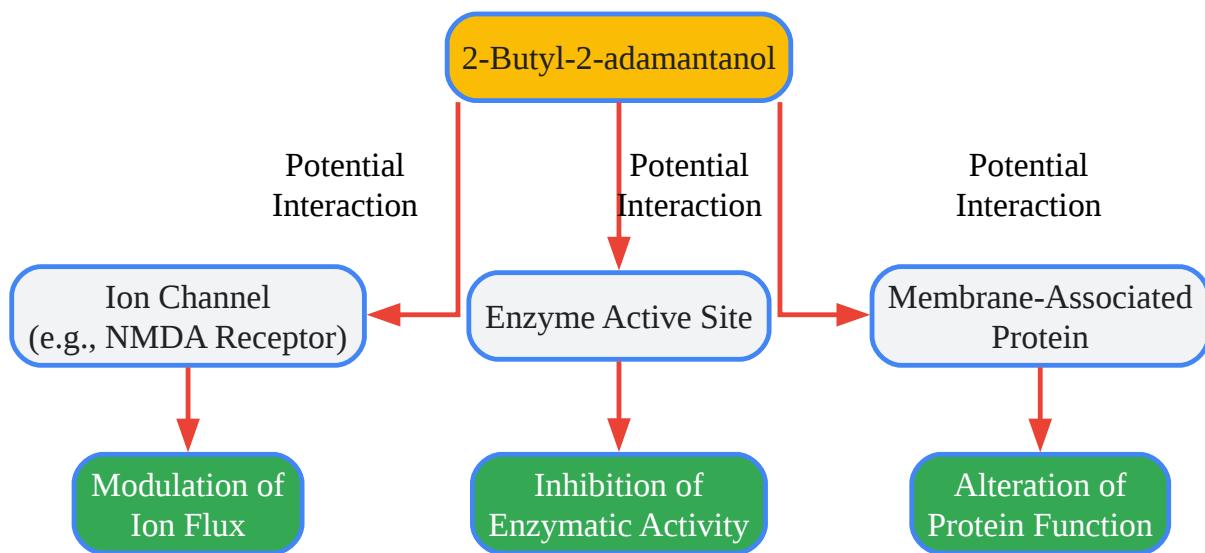
While no specific biological activities for **2-Butyl-2-adamantanol** have been reported in the scientific literature, the adamantane moiety is a well-known pharmacophore. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and facilitate passage across the blood-brain barrier. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, anticancer, and effects on the central nervous system.

The substitution at the 2-position of the adamantane cage is less common in clinically used drugs compared to the 1-position. However, research into 2-substituted adamantanes is an active area. The presence of the butyl group and the hydroxyl group at the same carbon atom

in **2-Butyl-2-adamantanol** creates a sterically hindered tertiary alcohol. This structural feature could influence its interaction with biological targets.

Potential Signaling Pathway Interactions

Based on the known activities of other adamantane derivatives, **2-Butyl-2-adamantanol** could potentially interact with several signaling pathways. For instance, amino derivatives of adamantane are known to act as antagonists of the NMDA receptor. While **2-Butyl-2-adamantanol** lacks the amino group, its bulky and lipophilic nature could lead to interactions with ion channels or receptor binding pockets.



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Caption: Hypothetical interaction pathways for **2-Butyl-2-adamantanol**.

Future Research Directions

Given the lack of specific data on **2-Butyl-2-adamantanol**, this compound represents an unexplored area of adamantane chemistry. Future research could focus on:

- Pharmacological Screening: Testing the compound in a variety of assays to identify any potential biological activity, such as antiviral, antibacterial, or CNS effects.

- Derivatization: Using the hydroxyl group as a handle for further chemical modifications to create a library of related compounds for structure-activity relationship (SAR) studies.
- Computational Modeling: Employing molecular docking studies to predict potential biological targets.

In conclusion, while **2-Butyl-2-adamantanone** is not a well-characterized compound, its synthesis is straightforward, and its structural relationship to a privileged pharmacophore makes it a molecule of interest for further investigation in the field of drug discovery and development.

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References

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